2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide
Description
This compound features a quinazolinone core (2,4-dioxo-3,4-dihydroquinazoline) substituted with a 4-[2-(cyclopropylamino)-2-oxoethyl]phenyl group at position 3 and an N-(4-methoxybenzyl)acetamide moiety at position 1. The quinazolinone scaffold is widely explored in medicinal chemistry due to its versatility in targeting neurological and inflammatory pathways .
Properties
CAS No. |
1185129-43-4 |
|---|---|
Molecular Formula |
C29H28N4O5 |
Molecular Weight |
512.566 |
IUPAC Name |
N-cyclopropyl-2-[4-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O5/c1-38-23-14-8-20(9-15-23)17-30-27(35)18-32-25-5-3-2-4-24(25)28(36)33(29(32)37)22-12-6-19(7-13-22)16-26(34)31-21-10-11-21/h2-9,12-15,21H,10-11,16-18H2,1H3,(H,30,35)(H,31,34) |
InChI Key |
WLIOPYSSRJOHIV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Anticonvulsant Activity
- The dichlorophenyl analog () demonstrates potent anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizures, likely due to enhanced GABAA receptor affinity . In contrast, the target compound’s 4-methoxybenzyl group may improve CNS penetration, while the cyclopropylamino group could reduce off-target interactions compared to halogenated analogs .
Key Research Findings
Anticonvulsant Superiority : The dichlorophenyl analog () achieved 100% protection against mortality in PTZ-induced seizures, outperforming sodium valproate. This highlights the importance of electron-withdrawing groups (e.g., Cl) in enhancing activity .
Anti-inflammatory SAR: Ethylamino and phenyl substituents () optimize hydrogen bonding and hydrophobic interactions with cyclooxygenase (COX) enzymes, suggesting that the target compound’s methoxy group may similarly enhance selectivity .
Preparation Methods
Anthranilamide-Based Cyclization
The quinazolinone ring is synthesized through a cyclocondensation reaction between anthranilamide and a ketone or aldehyde derivative. In aqueous medium with graphene oxide (GO) nanosheets as a carbocatalyst, this method achieves yields exceeding 90% under mild conditions. For the target compound, 4-(2-oxoethyl)benzaldehyde serves as the carbonyl component to introduce the phenyl-ethyl side chain at position 3.
Reaction Conditions :
- Catalyst : GO nanosheets (25 mg/mL).
- Solvent : Water (3 mL).
- Temperature : 60°C for 6–8 hours.
- Yield : 92–96%.
The reaction proceeds via imine formation, followed by intramolecular cyclization, as confirmed by LC-MS intermediates.
Oxidation to 2,4-Dioxo Derivatives
The initial cyclocondensation product (2,3-dihydroquinazolin-4(1H)-one) requires oxidation to introduce the 2,4-dioxo functionality. Oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous medium at room temperature selectively oxidizes the C2 position, yielding 2,4-dioxo-3,4-dihydroquinazoline.
Optimization Data :
| Oxidizing Agent | Time (h) | Yield (%) |
|---|---|---|
| Oxone | 4 | 88 |
| H₂O₂ | 12 | 65 |
| KMnO₄ | 8 | 72 |
Side-Chain Functionalization via Amidation
Installation of N-(4-Methoxybenzyl)acetamide
The N1-position is functionalized using 2-chloro-N-(4-methoxybenzyl)acetamide, synthesized via reacting chloroacetyl chloride with 4-methoxybenzylamine in dichloromethane (DCM). Nucleophilic substitution with the quinazolinone’s NH group proceeds in the presence of K₂CO₃ in dimethylformamide (DMF).
Procedure :
Cyclopropylamide Side-Chain Introduction
The 3-position phenyl group is functionalized via a two-step sequence:
- Michael Addition : 4-Vinylbenzoic acid reacts with cyclopropylamine in methanol under reflux, yielding 4-(2-(cyclopropylamino)-2-oxoethyl)benzoic acid.
- Esterification : Activation with N,N'-carbonyldiimidazole (CDI) in dioxane, followed by coupling to the quinazolinone’s NH group.
Critical Parameters :
- CDI Stoichiometry : 1.5 eq ensures complete activation of the carboxylic acid.
- Reaction Time : 24 h at 80°C for optimal conversion.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Mechanistic Insights and Reaction Optimization
Role of Graphene Oxide in Cyclocondensation
GO nanosheets enhance reaction rates by providing a high-surface-area platform for proton transfer during imine formation. Comparative studies show a 40% yield increase versus uncatalyzed reactions.
Solvent Effects on Amidation
Polar aprotic solvents (DMF, DMSO) favor N-alkylation over O-alkylation due to improved stabilization of the transition state. Ethanol or water leads to hydrolysis byproducts, reducing yields to <50%.
Scalability and Industrial Applicability
A pilot-scale synthesis (100 g batch) achieved 68% overall yield using:
- Continuous Flow Reactor : For cyclocondensation (residence time: 2 h).
- Microwave-Assisted Amidation : 30 min at 120°C vs. 12 h conventionally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
